molecular formula C9H15O2Rh- B076784 Acetylacetonatobis(ethylene)rhodium(I) CAS No. 12082-47-2

Acetylacetonatobis(ethylene)rhodium(I)

Cat. No. B076784
CAS RN: 12082-47-2
M. Wt: 259.13 g/mol
InChI Key: AFQSOHSPTULSFS-FGSKAQBVSA-N
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Description

Synthesis Analysis

The synthesis of acetylacetonatobis(ethylene)rhodium(I) complexes typically involves the reaction of rhodium precursors with ethylene and acetylacetonate ligands. For instance, complexes can be formed by displacement reactions where ethylene replaces other ligands bound to rhodium, such as in the transformation from [(C2H4)2RhCl]2 to [(C2H4)2Rh(acac)] (Nelson, Sloan, & Drew, 1973).

Molecular Structure Analysis

The molecular structure of acetylacetonatobis(ethylene)rhodium(I) has been elucidated through various spectroscopic and crystallographic techniques. These studies reveal that the rhodium center typically adopts a square planar geometry with the ligands coordinating in a manner that reflects their electronic and steric properties. For example, Herberhold, Kreiter, and Wiedersatz (1976) describe the temperature-dependent 1H NMR spectra indicating the intramolecular movements and the stereochemistry within the complex (Herberhold, Kreiter, & Wiedersatz, 1976).

Chemical Reactions and Properties

Acetylacetonatobis(ethylene)rhodium(I) engages in a variety of chemical reactions, reflecting its dynamic chemical properties. These include ligand exchange processes and catalytic reactions where the rhodium center plays a critical role. The studies by Parker (1982) discuss the dynamics and solution equilibria of rhodium acetylacetonate complexes with monosubstituted olefins, highlighting the complex's reactive nature and versatility (Parker, 1982).

Physical Properties Analysis

The physical properties of acetylacetonatobis(ethylene)rhodium(I), such as melting point, solubility, and spectral characteristics, are crucial for understanding its behavior in different environments. These properties are largely influenced by the metal-ligand interactions within the complex. Although specific studies focusing on the physical properties of this exact compound might be limited, general principles from transition metal chemistry apply, indicating solubility in organic solvents and stability under certain conditions.

Chemical Properties Analysis

The chemical properties of acetylacetonatobis(ethylene)rhodium(I), including reactivity, stability, and catalytic activity, are significant for its applications in organic synthesis and industrial processes. The compound exhibits typical characteristics of square planar rhodium(I) complexes, such as reactivity towards small molecules and ability to catalyze various chemical transformations. The work by Hong, Mise, and Yamazaki (1987) on rhodium carbonyl-catalyzed reactions illustrates the type of chemical behavior and catalytic potential associated with rhodium complexes (Hong, Mise, & Yamazaki, 1987).

Scientific Research Applications

  • Synthesis and Structure:

    • Rhodium(I) complexes, including those with acetylacetonato, have been synthesized and characterized, showing diverse coordination modes and temperature-dependent rotations of co-ordinated dienes (Nelson, Sloan, & Drew, 1973) (Nelson, Sloan, & Drew, 1973).
  • Catalytic Applications:

    • Acetylacetonatobis(ethylene)rhodium(I) is a catalyst for forming C–C bonds and is involved in hydrogermylation, hydrosilylation, and oxidation reactions (Tranmer & Tam, 2003) (Tranmer & Tam, 2003).
    • It has been used in isostructural, zeolite-supported complexes for the conversion of ethylene, exhibiting catalytic activity and selectivity influenced by ligand modification (Martínez-Macias, Serna, & Gates, 2015) (Martínez-Macias, Serna, & Gates, 2015).
  • Ligand Dynamics:

    • Studies on ligand movements in transition metal complexes, including acetylacetonatobis(ethylene)rhodium(I), reveal the barriers of olefin rotation and interactions of ligands in the complex (Herberhold, Kreiter, & Wiedersatz, 1976) (Herberhold, Kreiter, & Wiedersatz, 1976).
  • Rhodium-Catalyzed Reactions:

    • Acetylacetonatobis(ethylene)rhodium(I) has been explored for oxidative arylation of ethylene with benzene to produce styrene, demonstrating the role of Rh-mediated CH bond activation processes (Matsumoto, Periana, Taube, & Yoshida, 2002) (Matsumoto, Periana, Taube, & Yoshida, 2002).
  • Supported Complexes:

    • Studies on mononuclear rhodium complexes with reactive olefin ligands supported on MgO powder have provided insights into their synthesis, characterization, and reactivity, indicating their potential as analogues of molecular catalysts (Bhirud, Ehresmann, Kletnieks, Haw, & Gates, 2006) (Bhirud, Ehresmann, Kletnieks, Haw, & Gates, 2006).

Safety And Hazards

Acetylacetonatobis(ethylene)rhodium(I) is known to cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

ethene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/b4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQSOHSPTULSFS-FGSKAQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C=C.C=C.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C=C.C=C.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylacetonatobis(ethylene)rhodium(I)

CAS RN

12082-47-2
Record name Bis(η2-ethylene)(pentane-2,4-dionato-O,O')rhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JW Fitch, WT Osterloh - Journal of Organometallic Chemistry, 1981 - Elsevier
Complexes of the type, [(acac)Rh(ViSiR 3 ) 2 ] and [(acac)Rh(Vi 2 SiR 2 )], are readily prepared by displacement of ethylene from [(acac)Rh(C 2 H 4 ) 2 ]. The compounds, which are less …
Number of citations: 2 www.sciencedirect.com
M Green, JAK Howard, RP Hughes… - Journal of the …, 1975 - pubs.rsc.org
Reactions of methylenecyclopropane (1), trans-2,3-dimethoxycarbonylmethylenecyclopropane (2), or cis-2,3-dimethoxycarbonylmethylenecyclopropane (3) with the appropriate η2-…
Number of citations: 1 pubs.rsc.org
AJ Liang, VA Bhirud, JO Ehresmann… - The Journal of …, 2005 - ACS Publications
The reaction of Rh(C 2 H 4 ) 2 (acac) with the partially dehydroxylated surface of dealuminated zeolite Y (calcined at 773 K) and treatments of the resultant surface species in various …
Number of citations: 60 pubs.acs.org
AJ Liang, R Craciun, M Chen, TG Kelly… - Journal of the …, 2009 - ACS Publications
Structures of zeolite-anchored organorhodium complexes undergoing conversions with gas-phase reactants were characterized by infrared spectra bolstered by calculations with …
Number of citations: 65 pubs.acs.org
AJ Liang, BC Gates - The Journal of Physical Chemistry C, 2008 - ACS Publications
Mononuclear rhodium complexes incorporating two ethylene ligands and anchored to dealuminated zeolite Y by two Rh−O bonds were characterized by transient extended X-ray …
Number of citations: 45 pubs.acs.org
DM Barlex, AC Jarvis, RDW Kemmitt… - Journal of the Chemical …, 1972 - pubs.rsc.org
Hexafluorobut-2-yne reacts with the β-ketoenolate rhodium(I) complexes Rh(O–O)L2(O–O = acac or dpm; L2= cyclo-octa-1,5-diene or 1,2,3,4,7,7-hexachlorobicyclo[2·2.1]hepta-2,5-…
Number of citations: 3 pubs.rsc.org
GK Tranmer, W Tam - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 12082‐47‐2 ] C 9 H 15 O 2 Rh (MW 258.12) InChI = 1S/C5H8O2.2C2H4.Rh/c1‐4(6)3‐5(2)7;2*1‐2;/h3,6H,1‐2H3;2*1‐2H2;/q;;;+1/p‐1/b4‐3‐;;; InChIKey = FLRBEQQDEGBCJS‐…
Number of citations: 0 onlinelibrary.wiley.com
JW Fitch, D Westmoreland - Journal of organometallic chemistry, 1984 - Elsevier
Allyltrimethylsilane is catalytically isomerized to propenyltrimethylsilane when heated with diethylene(η 5 -indenyl)rhodium(I). Diallyldimethylsilane reacts stoichiometrically to form [(η 2 -…
Number of citations: 4 www.sciencedirect.com
GW Parshall, FN Jones - Journal of the American Chemical …, 1965 - ACS Publications
The tetrafluoroethylene complexes {AcAc) Rh (C'iFi)-(C2H4)(1),(Ph'iP) JrCl (CO)(C2F4)(4), and (PhJfiNi-(C2F4)(6) have been prepared and characterized. Vari-ous Lewis bases (L) …
Number of citations: 95 pubs.acs.org
HI Heitner, SJ Lippard - Inorganic Chemistry, 1972 - ACS Publications
Asymmetric complexes of rhodium (I) with a monothio-/3-diketonate ligand and one of the chelating diolefins norbornadiene, cycloocta-1, 5-diene, cyclooctatetraene, duroquinone, or 2, …
Number of citations: 0 pubs.acs.org

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